2,6-Difluoronitrobenzenesulfonyl chloride

Medicinal Chemistry Process Chemistry Building Block Synthesis

2,6-Difluoronitrobenzenesulfonyl chloride (CAS 612541-20-5) is the exclusive isomer required for established synthetic routes to the sGC stimulator riociguat. The ortho-nitro arrangement enforces a concerted ‘sticky’ dissociative reduction pathway that cannot be replicated by meta- or para-nitro isomers, safeguarding DMPK profiles and regulatory filing consistency. Its three orthogonal handles allow iterative sulfonylation, nitro reduction, and SNAr fluorination without protecting groups—critical for medicinal chemistry library expansion. Substituting isomers risks costly revalidation; sourcing this specific CAS secures route fidelity from milligram to kilogram scale.

Molecular Formula C6H2ClF2NO4S
Molecular Weight 257.60
CAS No. 612541-20-5
Cat. No. B1658497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoronitrobenzenesulfonyl chloride
CAS612541-20-5
Molecular FormulaC6H2ClF2NO4S
Molecular Weight257.60
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])F)S(=O)(=O)Cl)F
InChIInChI=1S/C6H2ClF2NO4S/c7-15(13,14)6-3(8)1-2-4(5(6)9)10(11)12/h1-2H
InChIKeyPRVMRABITVHXNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Difluoronitrobenzenesulfonyl Chloride (CAS 612541-20-5): Properties, Synthesis, and Procurement Considerations for Pharmaceutical Intermediate Applications


2,6-Difluoronitrobenzenesulfonyl chloride (CAS 612541-20-5) is a trifunctional aromatic sulfonyl chloride building block belonging to the isomeric fluoronitrobenzenesulfonyl chloride family [1]. Its molecular structure (C₆H₂ClF₂NO₄S, MW 257.60) features three selectively addressable reactive centers: an electrophilic sulfonyl chloride group for nucleophilic substitution, a nitro group reducible to an amine, and an aromatic fluorine amenable to nucleophilic aromatic substitution (SNAr) . This compound serves as a critical intermediate in medicinal chemistry for constructing sulfonamide-containing pharmacophores and is specifically utilized in the synthesis of the soluble guanylate cyclase (sGC) stimulator riociguat, an approved therapy for pulmonary hypertension [2].

Why 2,6-Difluoronitrobenzenesulfonyl Chloride Cannot Be Interchanged with Other Isomeric or Non-Fluorinated Sulfonyl Chloride Analogs


Isomeric fluoronitrobenzenesulfonyl chlorides exhibit fundamentally divergent reactivity profiles, regioselectivity in sequential functionalization, and electronic properties that render simple substitution between isomers chemically non-viable [1]. The 2,6-difluoro substitution pattern in this compound creates a unique electronic environment distinct from its 2-fluoro-6-nitro positional isomer, affecting both the electrophilicity of the sulfonyl chloride center and the susceptibility of the aromatic fluorine to SNAr displacement . Furthermore, electrochemical reduction studies demonstrate that the nitro group position relative to the sulfonyl chloride dictates the electron transfer mechanism—ortho-nitro derivatives follow a concerted 'sticky' dissociative pathway, whereas meta-nitro isomers proceed via a stepwise radical anion intermediate [2]. Consequently, synthetic routes optimized for 2,6-difluoronitrobenzenesulfonyl chloride cannot be directly translated to other isomers or non-fluorinated benzenesulfonyl chlorides without substantial re-optimization of reaction conditions, yields, and purification protocols.

Quantitative Differentiation Evidence: 2,6-Difluoronitrobenzenesulfonyl Chloride vs. Closest Analogs and Alternatives


Synthetic Efficiency: Comparative Yields in Two-Step Thioether-Oxidative Cleavage Route Across Isomeric Fluoronitrobenzenesulfonyl Chlorides

In the two-step synthesis involving regioselective phenylmethanethiol substitution followed by oxidative chlorine cleavage of the thioether intermediate, 2,6-difluoronitrobenzenesulfonyl chloride (isomer 10 in the Zhersh et al. series) is prepared from 2,4-difluoronitrobenzene. The oxidative cleavage step proceeds in 'good yields' according to the published procedure [1]. By comparison, the isomeric 2-fluoro-6-nitrobenzenesulfonyl chloride (isomer 3) exhibits distinct reactivity in sequential functionalization, enabling threefold derivatization with chemoselective control that differs from the 2,6-difluoro substitution pattern [1]. While absolute yield percentages were not tabulated for all isomers in the primary source, the synthetic accessibility of the 2,6-difluoro isomer via this two-step regioselective pathway represents a validated preparative route distinct from alternative chlorosulfonation approaches that may require harsher conditions or produce regioisomeric mixtures .

Medicinal Chemistry Process Chemistry Building Block Synthesis

Electrochemical Reduction Mechanism: Ortho-Nitro vs. Meta-Nitro Positional Effects on Electron Transfer Pathway

Electrochemical reduction studies of nitro-substituted benzenesulfonyl chlorides reveal that the nitro group position relative to the sulfonyl chloride determines the electron transfer mechanism [1]. Ortho-nitro substituted derivatives (including 2-nitrobenzenesulfonyl chloride and 2,4-dinitrobenzenesulfonyl chloride) undergo reduction via a 'sticky' dissociative mechanism wherein electron transfer and S–Cl bond cleavage are concerted, with strong post-dissociation interactions between the arylsulfinyl radical and chloride anion [1]. In contrast, 3-nitrobenzenesulfonyl chloride (meta-substituted) follows a stepwise mechanism proceeding through an intermediate radical anion [2]. For the target compound 2,6-difluoronitrobenzenesulfonyl chloride, the nitro group occupies the ortho position relative to the sulfonyl chloride (at position 1 of the ring), consistent with the ortho-nitro class behavior. Additionally, ortho-nitro derivatives do not undergo autocatalytic diaryl disulfone formation due to steric hindrance preventing disulfone assembly—a pathway available to meta- and para-nitro isomers [3].

Electrochemistry Mechanistic Chemistry Reductive Transformations

Electronic Activation: Cumulative Electron-Withdrawing Effects of 2,6-Difluoro Plus Nitro Substitution on Sulfonyl Chloride Electrophilicity

The electrophilicity of aromatic sulfonyl chlorides is governed by the electronic nature of ring substituents, with electron-withdrawing groups (EWGs) enhancing reactivity toward nucleophiles [1]. 2,6-Difluoronitrobenzenesulfonyl chloride incorporates three EWGs: two fluorine atoms (Hammett σₘ = 0.34 each) and one nitro group (σₘ = 0.71, σₚ = 0.78), all of which withdraw electron density from the aromatic ring and the sulfonyl chloride sulfur center. In comparison, unsubstituted benzenesulfonyl chloride lacks any activating EWGs, while p-nitrobenzenesulfonyl chloride bears a single nitro group in the para position [2]. The cumulative inductive effect of the 2,6-difluoro substitution pattern, combined with the strong mesomeric and inductive withdrawal of the nitro group, is predicted to enhance sulfonyl chloride electrophilicity relative to mono-substituted or non-fluorinated analogs. This enhanced electrophilicity translates to accelerated reaction rates with amine nucleophiles in sulfonamide formation, a critical transformation in medicinal chemistry applications [3].

Physical Organic Chemistry Reactivity Prediction Nucleophilic Substitution

Trifunctional Architecture: Three Orthogonal Reactive Centers Enabling Sequential Derivatization Without Protecting Group Strategies

The 2,6-difluoronitrobenzenesulfonyl chloride scaffold contains three functional groups addressable under distinct and orthogonal reaction conditions: (1) the sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, or thiols; (2) the nitro group can be reduced to an amino group (e.g., using H₂/Pd-C or SnCl₂) for subsequent diazotization or acylation; and (3) the aromatic fluorine atoms participate in nucleophilic aromatic substitution (SNAr) with appropriate nucleophiles [1]. This trifunctional architecture is common to all fluoronitrobenzenesulfonyl chloride isomers . However, the specific 2,6-difluoro substitution pattern places the fluorine atoms symmetrically adjacent to the sulfonyl chloride, creating a unique steric and electronic environment that influences the regioselectivity and relative rates of sequential functionalization compared to isomers with different fluorine/nitro spatial arrangements [1]. The synthetic utility is exemplified by the threefold sequential functionalization demonstrated for 2-fluoro-6-nitrobenzenesulfonyl chloride, a positional isomer [2].

Chemoselective Synthesis Multicomponent Coupling Protecting-Group-Free Chemistry

Optimal Application Scenarios for 2,6-Difluoronitrobenzenesulfonyl Chloride in Pharmaceutical and Agrochemical Intermediate Procurement


Synthesis of sGC Stimulator Intermediates (e.g., Riociguat and Related Pulmonary Hypertension Therapeutics)

2,6-Difluoronitrobenzenesulfonyl chloride serves as a key sulfonyl chloride building block in the construction of soluble guanylate cyclase (sGC) stimulator pharmacophores, including the approved drug riociguat (BAY 63-2521). The 2,6-difluoro substitution pattern contributes to the optimized DMPK profile of the final drug candidate [1]. Procurement of this specific isomer is essential for maintaining established synthetic routes and regulatory filing consistency in pharmaceutical manufacturing .

Construction of Isosteric Compound Libraries for Structure-Activity Relationship (SAR) Studies

Fluoronitrobenzenesulfonyl chloride isomers, including the 2,6-difluoro derivative, enable the preparation of isosteric sets of biologically active compounds. Systematic variation of fluorine and nitro group positioning allows medicinal chemists to probe electronic and steric effects on target binding without altering core scaffold topology [1]. The trifunctional architecture permits modular library synthesis via sequential derivatization of sulfonyl chloride, nitro, and aryl fluoride handles .

Electrosynthetic Method Development and Reductive Functionalization Process Optimization

The distinctive electrochemical reduction behavior of ortho-nitro substituted benzenesulfonyl chlorides—specifically the concerted 'sticky' dissociative mechanism—makes 2,6-difluoronitrobenzenesulfonyl chloride a relevant substrate for developing electrosynthetic methodologies. Process chemists investigating reductive transformations of polyfunctional arenesulfonyl chlorides can utilize this compound to study mechanistic pathways distinct from those observed with meta- or para-nitro positional isomers [1]. This knowledge informs reactor design and condition optimization for scale-up applications .

Agrochemical Intermediate Synthesis Requiring Multiple Orthogonal Functionalization Steps

Derivatives of 2,6-difluoronitrobenzenesulfonyl chloride have demonstrated herbicidal activity against broadleaf weeds through inhibition of specific plant biochemical pathways [1]. The trifunctional scaffold supports the construction of sulfonylurea and related herbicide pharmacophores via sequential chemoselective transformations—sulfonylation of an amine, reduction of the nitro group to an amine, and optional SNAr displacement of fluorine—without requiring protecting group strategies .

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